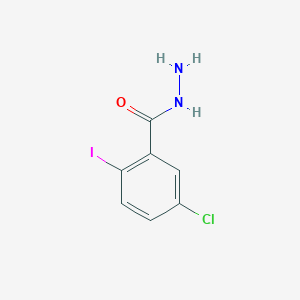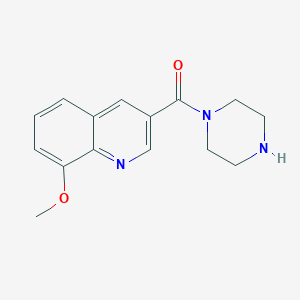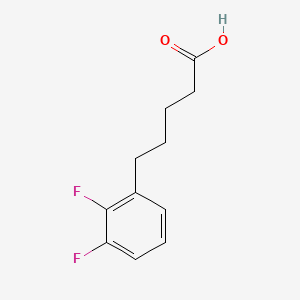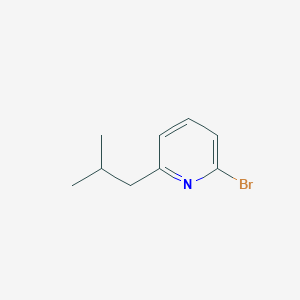
2-Bromo-6-isobutylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-isobutylpyridine is an organic compound with the molecular formula C9H12BrN and a molecular weight of 214.1 g/mol It is a derivative of pyridine, where a bromine atom is substituted at the second position and an isobutyl group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-6-isobutylpyridine can be synthesized through various methods. One common method involves the bromination of 6-isobutylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-6-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-amino-6-isobutylpyridine, 2-thio-6-isobutylpyridine, etc.
Coupling Products: Biaryl compounds with various functional groups depending on the boronic acid used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-isobutylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-isobutylpyridine depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various reactions to form desired products. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-6-methylpyridine
- 2-Bromo-6-ethylpyridine
- 2-Bromo-6-propylpyridine
Comparison: 2-Bromo-6-isobutylpyridine is unique due to the presence of the isobutyl group, which can influence its reactivity and physical properties compared to its methyl, ethyl, or propyl counterparts. This structural variation can lead to differences in solubility, boiling point, and interaction with other molecules, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C9H12BrN |
|---|---|
Molekulargewicht |
214.10 g/mol |
IUPAC-Name |
2-bromo-6-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)6-8-4-3-5-9(10)11-8/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
MNGUTNCCVJKIAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



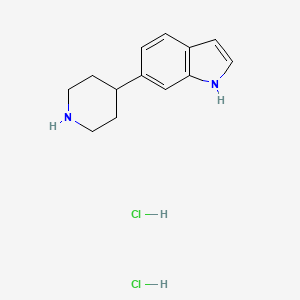

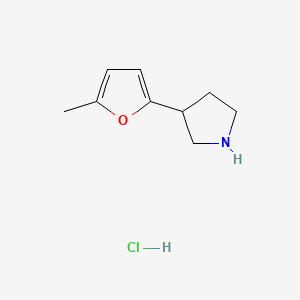


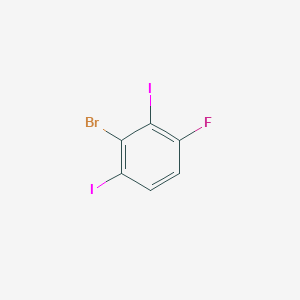
![Thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661462.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13661470.png)

![2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione](/img/structure/B13661479.png)
